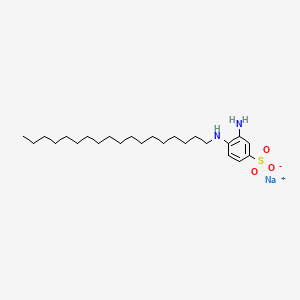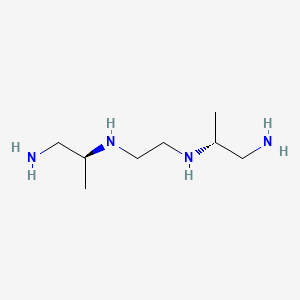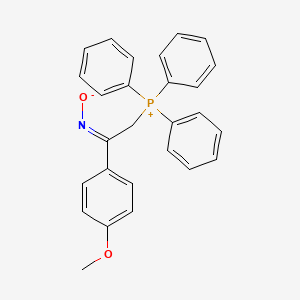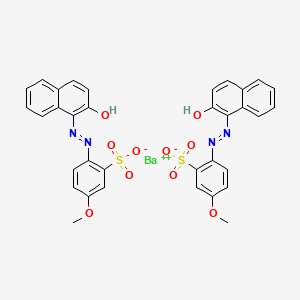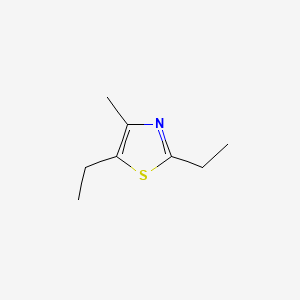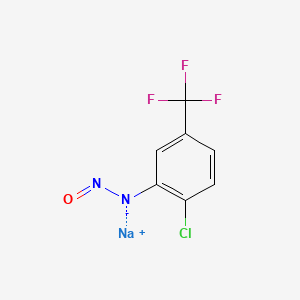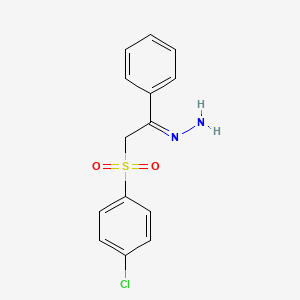
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is a complex organometallic compound that features a barium ion coordinated with two distinct organic ligands: 3-methylbenzoate and octadec-9-enoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium typically involves the reaction of barium salts with the corresponding organic acids. The process can be summarized as follows:
Preparation of Ligands: 3-Methylbenzoic acid and octadec-9-enoic acid are prepared through standard organic synthesis methods.
Formation of Barium Complex: Barium chloride or barium nitrate is reacted with the prepared organic acids in a suitable solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the barium complex.
Isolation and Purification: The resulting this compound complex is isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large-scale synthesis of 3-methylbenzoic acid and octadec-9-enoic acid.
Continuous Reaction Process: The barium salt and organic acids are continuously fed into a reactor, where the reaction conditions are optimized for maximum yield and purity.
Automated Isolation and Purification: Advanced filtration and drying techniques are employed to isolate and purify the barium complex efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The organic ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of 3-methylbenzoate and octadec-9-enoate.
Reduction: Reduced forms of the organic ligands.
Substitution: New barium complexes with substituted ligands.
Applications De Recherche Scientifique
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium involves its interaction with molecular targets through coordination chemistry. The barium ion forms stable complexes with various ligands, influencing the reactivity and stability of the compound. The organic ligands play a crucial role in determining the compound’s overall properties and behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-(Octadec-9-enoato-O)oxoaluminum: Similar in structure but contains aluminum instead of barium.
(Z)-(Octadec-9-enoato-O)oxoaluminium: Another aluminum-based compound with similar organic ligands.
Uniqueness
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is unique due to the presence of barium, which imparts distinct chemical and physical properties compared to its aluminum counterparts
Propriétés
Numéro CAS |
85702-49-4 |
|---|---|
Formule moléculaire |
C26H40BaO4 |
Poids moléculaire |
553.9 g/mol |
Nom IUPAC |
barium(2+);3-methylbenzoate;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.C8H8O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/q;;+2/p-2/b10-9-;; |
Clé InChI |
MOMRBIOOZZNUIV-XXAVUKJNSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



